molecular formula C11H19NO3 B3323463 tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate CAS No. 1638764-30-3

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Cat. No. B3323463
CAS RN: 1638764-30-3
M. Wt: 213.27
InChI Key: OZNDNCZRIIVTBA-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid at room temperature . It has a molecular weight of 213.28 . The compound should be stored at 0-8°C .

Scientific Research Applications

Enantioselective Synthesis and Crystal Structure

A study highlights the synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine, demonstrating the compound's importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure confirms the relative substitution pattern, showcasing its potential in nucleoside analogue synthesis (Ober et al., 2004).

Diels-Alder Reactions

Another application involves the preparation and use in Diels-Alder reactions, where tert-butyl carbamates function as dienes or dienophiles in the synthesis of complex organic molecules, illustrating their versatility in organic synthesis (Padwa et al., 2003).

Functionalization and Deprotection Strategies

The functionalization of carbamates and subsequent deprotection strategies are crucial in synthetic chemistry. For example, a study demonstrates the use of tert-butyl carbamates in the synthesis of α-aminated methyllithium by catalyzed lithiation, highlighting their role in introducing functional groups into molecules (Ortiz et al., 1999). Additionally, aqueous phosphoric acid has been shown as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, offering a mild and environmentally benign method for removing tert-butyl protecting groups while preserving the integrity of sensitive functionalities (Li et al., 2006).

Synthesis of Biologically Active Compounds

Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. For instance, their role in the synthesis of spirocyclopropanated analogues of insecticides highlights their utility in developing novel agrochemicals (Brackmann et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with the compound are H302, indicating harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-11(4)6-5-8(13)7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNDNCZRIIVTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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